molecular formula C7H15N B2791578 1-(1-Methylcyclopropyl)propan-2-amine CAS No. 1888878-66-7

1-(1-Methylcyclopropyl)propan-2-amine

Cat. No.: B2791578
CAS No.: 1888878-66-7
M. Wt: 113.204
InChI Key: ZJYAAQZAAQYVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylcyclopropyl)propan-2-amine is a substituted propan-2-amine derivative characterized by a cyclopropyl group attached to the central carbon of the propane backbone.

Properties

IUPAC Name

1-(1-methylcyclopropyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(8)5-7(2)3-4-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYAAQZAAQYVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylcyclopropyl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-methylcyclopropyl bromide with propan-2-amine under basic conditions can yield the desired product . Another method involves the reduction of nitriles or imines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a metal catalyst .

Industrial Production Methods

In an industrial setting, the production of 1-(1-Methylcyclopropyl)propan-2-amine may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, hydrogenation catalysts (e.g., palladium on carbon)

    Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Primary amines

    Substitution: Secondary and tertiary amines

Mechanism of Action

The mechanism by which 1-(1-Methylcyclopropyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific enzymes or binding to receptors to elicit a biological response . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group in 1-(1-Methylcyclopropyl)propan-2-amine introduces unique steric constraints and electronic effects compared to aromatic substituents (e.g., benzofuran in 6-APB or phenyl in 4-FA).
  • Pharmacological Implications: Serotonin Receptor Affinity: Benzofuran (6-APB) and indole (AMT) substituents enhance 5-HT receptor binding due to aromatic π-π interactions. In contrast, the cyclopropyl group may favor interactions with hydrophobic receptor pockets, possibly reducing off-target effects . Monoamine Transporter Activity: Fluorinated analogs like 4-FA exhibit increased lipophilicity, enhancing blood-brain barrier penetration. The cyclopropyl group’s rigidity might similarly improve CNS bioavailability .

Research Findings and Receptor Signaling

  • β-Arrestin vs. The cyclopropyl group’s steric effects in 1-(1-Methylcyclopropyl)propan-2-amine could similarly influence signaling bias, though experimental validation is needed.
  • Analytical Differentiation : NMR studies of substituted amphetamines (e.g., DOB, MDA) demonstrate distinct spectral signatures for aromatic vs. aliphatic substituents. The cyclopropyl group’s unique proton environment would allow rapid identification via NMR or mass spectrometry .

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